"4-(Dimethylamino)pyridine-2-carboxylic acid" synthesis and characterization
"4-(Dimethylamino)pyridine-2-carboxylic acid" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)pyridine-2-carboxylic Acid
Introduction
4-(Dimethylamino)pyridine-2-carboxylic acid, also known as 4-(dimethylamino)picolinic acid, is a functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the ubiquitous nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP), this molecule combines the catalytic core of DMAP with a carboxylic acid moiety, opening avenues for its use as a specialized ligand for metal complexes, a key building block in the synthesis of complex pharmaceutical intermediates, and a functional monomer in polymer chemistry.[1][2]
This guide provides a comprehensive overview of a robust synthetic pathway to 4-(Dimethylamino)pyridine-2-carboxylic acid, grounded in established chemical principles. It further details the essential analytical techniques required for its thorough characterization, ensuring purity and structural confirmation. The methodologies are presented with an emphasis on the underlying chemical rationale, providing field-proven insights for researchers, scientists, and drug development professionals.
Synthetic Strategy and Protocols
The synthesis of 4-(Dimethylamino)pyridine-2-carboxylic acid is most effectively approached via a two-step sequence starting from a commercially available, albeit specialized, starting material. The strategy involves the initial formation of a key precursor, 4-Aminopyridine-2-carboxylic acid, followed by the selective N,N-dimethylation of the 4-position amino group.
Caption: Synthetic pathway from Picloram to the target compound.
Part 1: Synthesis of 4-Aminopyridine-2-carboxylic acid
The initial step involves the reductive dechlorination of Picloram (4-amino-3,5,6-trichloropicolinic acid). This transformation is efficiently achieved through catalytic hydrogenation.
Causality and Expertise: The choice of Palladium on Carbon (Pd/C) as the catalyst is standard for the hydrogenolysis of aryl chlorides. It offers high efficiency and selectivity. The reaction is performed under a hydrogen atmosphere to provide the reducing agent. An aqueous solution of Lithium Hydroxide (LiOH) is used as the base to solubilize the starting carboxylic acid and facilitate the reaction.[3] The subsequent acidification to a pH of 3 is critical; this protonates the pyridine nitrogen and neutralizes the carboxylate, causing the zwitterionic product to precipitate from the aqueous solution due to its minimal solubility at this pH.[3]
Experimental Protocol:
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A thick-walled reaction vessel is charged with Picloram (e.g., 8 g, 33 mmol), 10% Palladium on Carbon (1.2 g), and a 10% aqueous solution of LiOH (44 mL).[3]
-
The vessel is sealed, and the atmosphere is purged with hydrogen gas twice.
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The mixture is stirred vigorously under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[3]
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The reaction temperature is then increased to 70°C and maintained for an additional 12 hours to ensure complete dechlorination.[3]
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After cooling to room temperature, the suspension is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is cooled in an ice bath and acidified to pH 3 by the slow addition of concentrated HCl (~3.5 mL). A precipitate will form.[3]
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The solid is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield 4-Aminopyridine-2-carboxylic acid as a beige solid.[3] (Expected yield: ~99%).[3]
Part 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
With the precursor in hand, the final step is the methylation of the primary amino group. The Eschweiler-Clarke reaction is an ideal choice for this transformation.
Causality and Expertise: This classic reaction utilizes formic acid and formaldehyde to exhaustively methylate a primary amine to its tertiary counterpart. It is highly selective and proceeds under mild conditions, which is crucial to avoid decarboxylation or other side reactions. The mechanism involves the formation of an imine with formaldehyde, followed by reduction with formic acid (which is oxidized to CO₂). The process repeats to add the second methyl group. This method is advantageous as it avoids the use of harsh alkylating agents like methyl iodide, which could lead to undesired quaternization of the pyridine nitrogen.
Experimental Protocol:
-
To a round-bottom flask, add 4-Aminopyridine-2-carboxylic acid (e.g., 4.0 g, 29 mmol).
-
Add formic acid (e.g., 8.8 mL, 232 mmol, 8 equivalents) and aqueous formaldehyde (37% w/w, e.g., 6.5 mL, 87 mmol, 3 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to 100°C in an oil bath.
-
Maintain the reaction at reflux for 8-12 hours, monitoring the evolution of CO₂ gas. The reaction can be monitored by TLC or LCMS.
-
After cooling, carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(Dimethylamino)pyridine-2-carboxylic acid.
Characterization and Data Validation
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized product. The following methods form a self-validating system for identity confirmation.
Caption: Logical workflow for the analytical characterization.
Physicochemical Properties
A summary of the expected properties for 4-(Dimethylamino)pyridine-2-carboxylic acid is presented below.
| Property | Expected Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 166.18 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Melting Point | ~248 °C | [6] |
| IUPAC Name | 4-(dimethylamino)pyridine-2-carboxylic acid | [4] |
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in deuterated solvent (e.g., DMSO-d₆) are:
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¹H NMR:
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A singlet around δ 3.0-3.2 ppm, integrating to 6H, corresponding to the two equivalent methyl groups of the dimethylamino function.
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A doublet around δ 8.0-8.2 ppm (1H), corresponding to the proton at the 6-position of the pyridine ring.
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A doublet of doublets or a complex multiplet around δ 6.8-7.0 ppm (1H) for the proton at the 5-position.
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A singlet or doublet around δ 6.6-6.8 ppm (1H) for the proton at the 3-position.
-
A very broad singlet at δ > 12 ppm, corresponding to the carboxylic acid proton (this signal may be exchangeable with D₂O).
-
-
¹³C NMR:
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Signals in the aromatic region (~105-160 ppm) for the pyridine ring carbons.
-
A signal for the carboxylic acid carbonyl carbon (~165-170 ppm).
-
A signal for the N-methyl carbons (~40 ppm).
-
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides confirmation of the elemental composition.
-
Expected Ion: For ESI+, the protonated molecular ion [M+H]⁺ is expected.
-
Calculated m/z: 167.0815 for [C₈H₁₁N₂O₂]⁺. The observed mass should be within a few ppm of this value.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
-
~3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1710-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl group.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridine ring.
-
~1350-1250 cm⁻¹: C-N stretching of the dimethylamino group.
-
References
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4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids - The Royal Society of Chemistry. [Link]
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4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 | ACS Omega. [Link]
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4-(Dimethylamino)pyridine-2-carboxylic acid | C8H10N2O2 | CID 2050134 - PubChem. [Link]
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. [Link]
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4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters | ACS Omega - ACS Publications. [Link]
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4-Aminopicolinic acid - ChemBK. [Link]
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FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... - ResearchGate. [Link]
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p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. [Link]
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4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem. [Link]
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Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity - NIH. [Link]
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Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions - NIH. [Link]
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4-Dimethylamino-pyridine - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
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Spectrum SM883903 for 4-(Dimethylamino)pyridine - MassBank of North America. [Link]
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4-Dimethylamino-pyridine(DMAP) - ResearchGate. [Link]
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4-Dimethylaminopyridine - Wikipedia. [Link]
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Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing - University of Birmingham. [Link]
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Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate - ResearchGate. [Link]
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New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies - PMC - NIH. [Link]
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4-Pyridinamine, N,N-dimethyl- - the NIST WebBook. [Link]
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